molecular formula C12H20O B13782211 3,6,8-Dodecatrien-1-ol

3,6,8-Dodecatrien-1-ol

Cat. No.: B13782211
M. Wt: 180.29 g/mol
InChI Key: KWVQYNPBWXUHHT-ZYXMWXIMSA-N
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Description

3,6,8-Dodecatrien-1-ol is an aliphatic alcohol with the molecular formula C₁₂H₂₀O. It is known for its role as a trail-following pheromone in certain termite species, such as Reticulitermes lucifugus grassei and Reticulitermes santonensis . This compound is characterized by its three conjugated double bonds and a hydroxyl group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Dodecatrien-1-ol typically involves the use of aliphatic precursors and specific reaction conditions to ensure the formation of the desired triene structure. One common method involves the use of Grignard reagents and subsequent reactions to introduce the double bonds and hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and controlled oxidation processes. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Dodecatrien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6,8-Dodecatrien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,8-Dodecatrien-1-ol involves its interaction with specific receptors in the target organisms. In termites, it binds to olfactory receptors, triggering a trail-following behavior. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure and concentration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-Dodecatrien-1-ol is unique due to its specific structure with three conjugated double bonds and its role as a trail-following pheromone in multiple termite species. Its ability to function both as a trail-following and sex pheromone highlights its versatility in chemical communication .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3E,6E,8E)-dodeca-3,6,8-trien-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6+,10-9+

InChI Key

KWVQYNPBWXUHHT-ZYXMWXIMSA-N

Isomeric SMILES

CCC/C=C/C=C/C/C=C/CCO

Canonical SMILES

CCCC=CC=CCC=CCCO

Origin of Product

United States

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